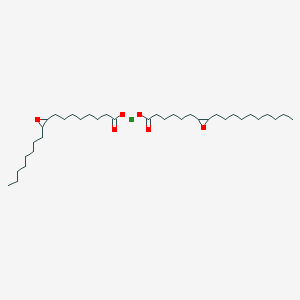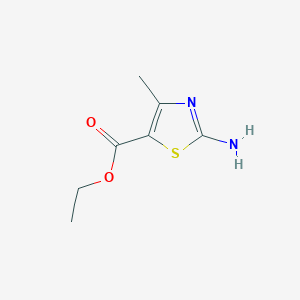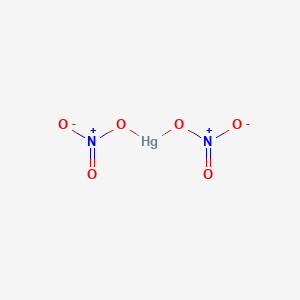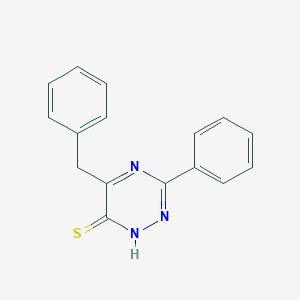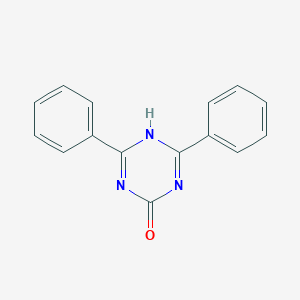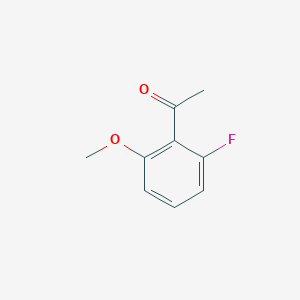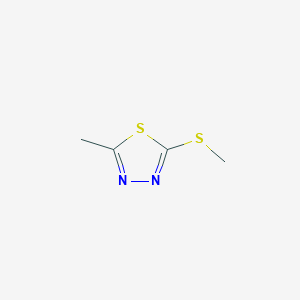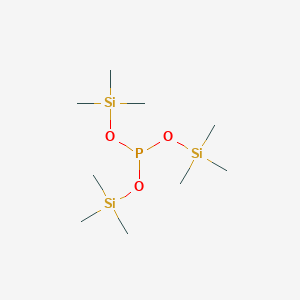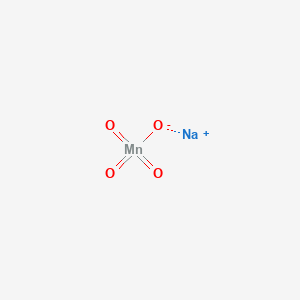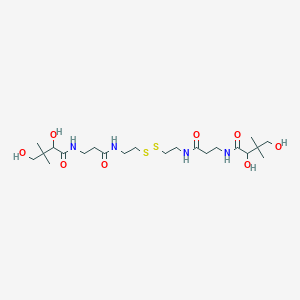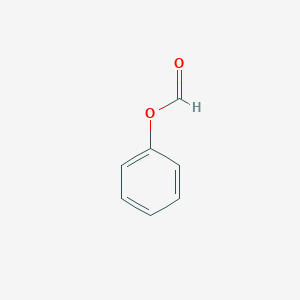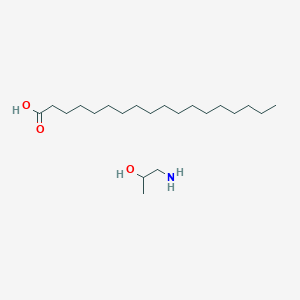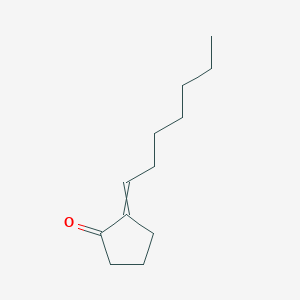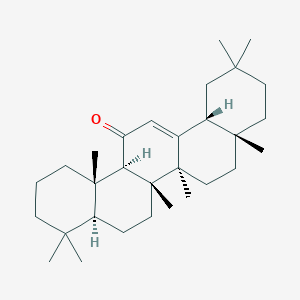![molecular formula C18H32O2 B155601 Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester CAS No. 10152-73-5](/img/structure/B155601.png)
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been shown to have low toxicity and is well-tolerated in lab experiments. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester in lab experiments is its low toxicity and high stability. However, its complex synthesis method and limited availability may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester. These include investigating its potential use as a drug delivery system, exploring its mechanism of action in more detail, and studying its effects on different types of cancer cells. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Conclusion:
In conclusion, bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound with potential applications in various fields. Its low toxicity, stability, and potential antimicrobial and anticancer properties make it an interesting subject for scientific research. However, further studies are needed to fully understand its mechanism of action and explore its potential uses.
Métodos De Síntesis
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is synthesized through a multi-step process that involves the reaction of bicyclo[3.1.0]hexan-2-one with undecanoic acid, followed by esterification with methanol. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been studied for its potential use in various applications, including as a surfactant, a lubricant, and a pharmaceutical intermediate. It has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
10152-73-5 |
|---|---|
Nombre del producto |
Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester |
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
methyl 11-(2-bicyclo[3.1.0]hexanyl)undecanoate |
InChI |
InChI=1S/C18H32O2/c1-20-18(19)11-9-7-5-3-2-4-6-8-10-15-12-13-16-14-17(15)16/h15-17H,2-14H2,1H3 |
Clave InChI |
XFYKQHGWUWTHQK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
SMILES canónico |
COC(=O)CCCCCCCCCCC1CCC2C1C2 |
Sinónimos |
Bicyclo[3.1.0]hexane-2-undecanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



